[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-13-10-23(9-8-14-6-4-3-5-7-14)19-21-17-16(24(19)11-13)18(28)25(12-15(26)27)20(29)22(17)2/h3-7,13H,8-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUTYLJBVLWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Chemischer Reaktionen
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester precursor of this compound undergoes base-catalyzed hydrolysis to yield the acetic acid derivative. This reaction is critical for generating the bioactive form, as the free carboxylic acid group enhances interactions with biological targets (e.g., adenosine receptors).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester → Carboxylic acid | NaOH (aq.), reflux, 6–8 hours | [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-...-yl]acetic acid | 85–92% |
Amide Bond Formation
The acetic acid moiety participates in amide coupling reactions with primary and secondary amines. This reactivity is exploited to create derivatives with improved pharmacokinetic properties.
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring undergoes substitution reactions at positions activated by electron-withdrawing groups (e.g., oxo groups). Halogenation and alkylation are common modifications:
Decarboxylation Under Thermal Stress
Controlled heating induces decarboxylation of the acetic acid side chain, forming a methyl group. This reaction is structure-dependent and occurs under inert atmospheres :
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| 180–200°C, diphenyl ether, Cu(OAc)₂ | Decarboxylated pyrimido-purine core | Radical-mediated loss of CO₂ |
Cycloaddition and Ring-Opening Reactions
The fused purine-pyrimidine system participates in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD), forming polycyclic derivatives :
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| DMAD | Xylene, 120°C, 8 hours | Fused imidazo-pyridazine derivatives | Exploration of novel scaffolds |
Salt Formation and pH-Dependent Reactivity
The carboxylic acid group forms pharmaceutical salts (e.g., sodium, potassium) to enhance solubility. pH adjustments also influence tautomerism in the pyrimidine ring :
| Salt Type | Conditions | Solubility (mg/mL) | Source |
|---|---|---|---|
| Sodium salt | NaOH (aq.), pH 7.4 | 12.5 (PBS buffer) |
Key Research Findings
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Pyrimido[2,1-f]purine Derivatives
*Molecular formula of the target compound can be inferred as C21H23N5O4 based on structural analogs.
Key Structural Differences:
Position 9 Substituents :
- The target compound’s 2-phenylethyl group is less polar than the phenylpiperazinealkyl chain in Compound 6a but more lipophilic than the 4-ethoxyphenyl group in Compound 76 . This may influence blood-brain barrier penetration or target selectivity.
- The phenylmethyl substituent in CAS 91285-23-3 provides steric bulk but lacks the ethylene spacer seen in the phenylethyl group of the target compound.
Position 3 Functional Groups :
Pharmacological and Mechanistic Insights
- CNS Activity : Derivatives with aromatic-alkylamine substituents (e.g., Compound 6a ) exhibit sedative and analgesic properties, suggesting that the target compound’s phenylethyl group could confer similar effects. However, the absence of a piperazine ring may reduce affinity for neurotransmitter receptors.
- Solubility and Bioavailability : The acetic acid group enhances hydrophilicity compared to ester-containing analogs (e.g., ), which could improve oral absorption or reduce metabolic clearance.
Quantitative Structural Similarity Analysis
Using graph-based comparison methods and Tanimoto coefficients , the target compound shows moderate similarity to its analogs:
- Tanimoto Index (Tc) :
- Common Subgraphs : The pyrimido[2,1-f]purine core is conserved across all analogs, but variable substituents lead to distinct pharmacophores .
Research Findings and Implications
- Substituent-Driven Activity : The 2-phenylethyl and acetic acid groups position the target compound as a hybrid between CNS-active analogs (e.g., ) and antiviral derivatives (e.g., ).
- Synthetic Accessibility : Analogous compounds are synthesized via alkylation of purine precursors , suggesting feasible routes for modifying the target compound’s substituents.
- Unresolved Questions: The exact biological targets and metabolic stability of the target compound remain uncharacterized.
Q & A
Q. What are the recommended synthetic routes for preparing [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-hexahydropyrimido[2,1-f]purin-3-yl]acetic acid?
The synthesis of this compound likely involves multi-step protocols, including:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC) with HOBt for activating carboxylic acid groups, as demonstrated in analogous pyrimidine-acetic acid syntheses .
- Purification : Sequential liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography using gradients of hexane/ethyl acetate .
- Critical steps : Protecting group strategies for the purine core and regioselective alkylation of the phenylethyl moiety.
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility : The acetic acid moiety enhances aqueous solubility at neutral pH. For organic solvents, dimethyl sulfoxide (DMSO) is recommended, with stock solutions stored at -20°C to prevent hydrolysis .
- Stability : Monitor degradation via HPLC under varying pH (4–8) and temperature (4–37°C) conditions. Use ammonium acetate buffers (pH 6.5) for compatibility with mass spectrometry .
Q. What analytical techniques are suitable for characterizing this compound?
- HPLC : Reverse-phase C18 columns with mobile phases containing 0.1% formic acid or ammonium acetate for retention time consistency .
- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions on the hexahydropyrimido-purine core .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected error < 2 ppm).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?
- Assay standardization : Ensure consistent enzyme concentrations (e.g., 10–100 nM) and substrate saturation levels.
- Buffer conditions : Test activity in Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to identify pH-dependent effects.
- Data normalization : Include reference inhibitors (e.g., theophylline for adenosine receptor studies) to calibrate inter-assay variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Core modifications : Replace the 2-phenylethyl group with alkyl/aryl variants to assess steric and electronic effects on target binding.
- Acetic acid substitution : Compare esterified vs. carboxylate forms to evaluate pharmacokinetic properties (e.g., membrane permeability) .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with adenosine receptors or phosphodiesterases, guided by the purine scaffold’s known pharmacophore .
Q. How can metabolic stability and cytochrome P450 interactions be assessed for this compound?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite identification : Use high-resolution tandem MS to detect hydroxylated or demethylated products.
Methodological Challenges and Solutions
Q. Addressing low yields in the final coupling step of the synthesis
Q. Managing spectral overlap in NMR characterization
Q. Reconciling discrepancies between computational predictions and experimental binding data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
